molecular formula C9H15N3O B2779101 (Z)-1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone oxime CAS No. 956935-36-7

(Z)-1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone oxime

Cat. No.: B2779101
CAS No.: 956935-36-7
M. Wt: 181.239
InChI Key: QYXVMXMVGPIMIW-XFFZJAGNSA-N
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Description

(Z)-1-(5-Methyl-1-propyl-1H-pyrazol-4-yl)ethanone oxime is a chemical compound of significant interest in organic and medicinal chemistry research due to its pyrazole core structure. Pyrazole derivatives are a prominent class of five-membered heterocyclic compounds recognized for their diverse pharmacological profiles and are considered a pharmacologically important active scaffold . These compounds are frequently investigated as key templates in the development of novel bioactive molecules . The specific research value of this compound is likely derived from two structural features: the 1-propyl-5-methyl-1H-pyrazole ring and the ethanone oxime functional group. The pyrazole nucleus is a stable and inert ring system found in numerous pharmacological agents with a wide range of therapeutic activities, including anti-inflammatory, antibacterial, antifungal, anticancer, antidepressant, and antiviral properties . The oxime functional group is a versatile moiety in synthetic chemistry, often used to generate other molecular architectures or to fine-tune the physicochemical properties of a lead compound. As a dedicated research chemical, this compound serves as a valuable synthetic intermediate or a precursor for the discovery and optimization of new chemical entities in areas such as drug discovery, agricultural chemistry, and materials science. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

(NZ)-N-[1-(5-methyl-1-propylpyrazol-4-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-4-5-12-8(3)9(6-10-12)7(2)11-13/h6,13H,4-5H2,1-3H3/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXVMXMVGPIMIW-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)C(=NO)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=C(C=N1)/C(=N\O)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone oxime, a compound derived from pyrazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methyl-1-propyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride. The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide. This method results in a high yield of the desired oxime product, which can be further purified through recrystallization techniques.

Anticancer Properties

Research has indicated that derivatives of pyrazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain pyrazole derivatives induced apoptosis in glioma cells, leading to cell cycle arrest at the G0/G1 phase. The compound's effectiveness was measured using the IC50 value, which was found to be lower than that of standard chemotherapeutics like 5-fluorouracil (5-FU) .

CompoundIC50 (µM)Cell LineMechanism of Action
This compound5.13C6 gliomaInduces apoptosis
5-FU8.34C6 gliomaChemotherapeutic agent

Cholinesterase Inhibition

Another notable biological activity is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Compounds similar to this compound have shown promising results in inhibiting these enzymes, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's. For example, specific derivatives exhibited up to 80% inhibition at certain concentrations .

The mechanisms through which this compound exerts its biological effects include:

Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Enzyme Inhibition : By inhibiting AChE and BChE, this compound may enhance cholinergic neurotransmission, providing therapeutic benefits in cognitive disorders.

Case Studies

Several studies have explored the biological activity of pyrazole derivatives:

  • Cytotoxicity Against Cancer Cells : A study found that a related pyrazole derivative induced significant apoptosis in C6 glioma cells, demonstrating its potential as an anticancer agent .
  • Cholinergic Activity : Another investigation into the cholinesterase inhibitory properties revealed that specific pyrazole compounds could serve as potential treatments for Alzheimer's disease by enhancing cholinergic signaling .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including (Z)-1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone oxime. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, a study synthesized several oxime derivatives and evaluated their cytotoxicity, revealing that some compounds demonstrated significant activity against human cancer cells, indicating their potential as lead compounds for drug development .

Mechanism of Action

The mechanism underlying the anticancer activity is believed to involve the induction of apoptosis and inhibition of cell proliferation. The structural features of pyrazole derivatives contribute to their interaction with biological targets, which may include inhibition of specific kinases or modulation of signaling pathways related to cancer progression .

Agricultural Chemistry

Pesticidal Properties

This compound has shown promise in agricultural applications, particularly as a pesticide. The compound's structural characteristics allow it to interact with biological systems in pests, potentially disrupting their metabolic processes. Research indicates that derivatives of pyrazole can act as effective insecticides or fungicides, providing a basis for developing new agrochemicals .

Case Study: Insecticidal Activity

In a controlled study, various pyrazole derivatives were tested for their insecticidal activity against common agricultural pests. The results demonstrated that certain compounds exhibited high mortality rates in target species, suggesting that these compounds could be developed into effective pest control agents .

Material Science

Polymer Chemistry

In addition to biological applications, this compound has potential uses in material science. Its ability to form stable complexes with metal ions makes it suitable for applications in polymer chemistry, where it can act as a ligand in the synthesis of metal-organic frameworks (MOFs) or other advanced materials .

Synthesis of Metal Complexes

The synthesis of metal complexes using this compound has been explored in various studies. These complexes often exhibit unique properties such as enhanced thermal stability and improved mechanical strength, making them valuable for applications in coatings and composites .

Data Tables

Application AreaCompound TypeKey Findings
Medicinal ChemistryAnticancer agentsSignificant cytotoxicity against cancer cell lines; potential for drug development
Agricultural ChemistryPesticidesEffective insecticidal activity against agricultural pests; promising for agrochemical development
Material ScienceMetal complexesEnhanced stability and mechanical properties; potential applications in advanced materials

Comparison with Similar Compounds

Comparison with Structurally Similar Oxime Derivatives

Substituent Effects on Reactivity and Bioactivity

The structural and functional differences between (Z)-1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone oxime and analogous compounds are summarized below:

Compound Name Core Heterocycle Substituents Key Properties/Applications
This compound Pyrazole 1-propyl, 5-methyl Under investigation for agrochemical potential
(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethanone oxime Triazole 1-(4-nitrophenyl), 5-methyl High-yield synthesis; structural confirmation via SC-XRD
1-(4-chlorophenyl)-2,2,2-trifluoroethanone O-(1,3-dioxolan-2-ylmethyl)oxime None (acyclic) 4-chlorophenyl, trifluoroethyl Registered as fluxofenim (pesticide safener)
Quinacetol sulfate Quinoline 8-hydroxyquinoline, sulfate salt Antifungal agent

Key Observations:

  • Heterocycle Influence : Pyrazole and triazole cores (e.g., ) enhance thermal stability and π-π stacking interactions compared to acyclic oximes like fluxofenim.
  • Conversely, alkyl groups (e.g., propyl) improve lipophilicity, which may influence membrane permeability in bioactive applications.
  • Stereochemical Impact : The (Z)-configuration in the target compound may sterically hinder intermolecular interactions compared to (E)-isomers, affecting crystallization behavior.

Crystallographic and Spectroscopic Data

  • SC-XRD analysis of the triazole-based oxime () reveals planar geometry with intermolecular hydrogen bonds (N–H···O), stabilizing the crystal lattice.
  • NMR chemical shifts for pyrazole protons typically appear in the δ 6.5–7.5 ppm range (1H), while oxime protons resonate near δ 8.5–10.0 ppm, depending on solvent and substituents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone oxime, and how can reaction conditions be tailored to improve yield?

  • Methodology : Multi-step synthesis typically involves condensation of pyrazole precursors with ketones, followed by oxime formation. Refluxing in ethanol or DMF under acidic/basic catalysis (e.g., HCl or NaOH) is common. For example, analogous pyrazole-oxime derivatives are synthesized via sodium salt reactions with acyl chlorides or hydroxylamine derivatives . Reaction monitoring via TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this oxime derivative?

  • Methodology : Nuclear Magnetic Resonance (NMR) is essential for confirming regiochemistry and Z/E configuration. Hydrogen-bonding patterns in oximes can be analyzed via 1^1H NMR to distinguish tautomers . High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies oxime (C=N-OH) and pyrazole (N-H) functional groups .

Q. How does pH influence the stability of this compound during synthesis and storage?

  • Methodology : Stability assays under varying pH (e.g., 2–12) using UV-Vis or HPLC quantify degradation rates. Oximes are prone to hydrolysis under acidic conditions, necessitating neutral buffers for storage. Analogous compounds show reduced stability below pH 5 due to protonation of the oxime group .

Q. What preliminary biological screening methods are recommended to assess its bioactivity?

  • Methodology : MTS/PMS colorimetric assays in cancer cell lines (e.g., neuroblastoma) evaluate cytotoxicity. Dose-response curves (0.1–100 µM) identify IC50_{50} values. Parallel testing in non-cancerous cells (e.g., mouse fibroblasts) assesses selectivity .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data (e.g., NMR vs. XRD)?

  • Methodology : Density Functional Theory (DFT) calculations predict NMR chemical shifts and optimize geometries. Discrepancies between experimental and computed spectra may indicate dynamic processes (e.g., rotational barriers in oxime tautomers) or crystallographic disorder . Molecular dynamics simulations can model solvent effects on conformation .

Q. What mechanistic insights explain regioselectivity in the formation of the pyrazole-oxime core?

  • Methodology : Isotopic labeling (e.g., 15^{15}N or 13^{13}C) tracks reaction pathways. Kinetic studies under varying temperatures and catalysts (e.g., Lewis acids) identify rate-determining steps. For analogous pyrazole derivatives, steric hindrance from the 5-methyl and 1-propyl groups directs oxime formation to the C-4 position .

Q. How do advanced crystallographic techniques improve structural determination for low-crystallinity batches?

  • Methodology : Microcrystal electron diffraction (MicroED) or synchrotron XRD with SHELX software resolves structures from sub-micron crystals. Twinned data can be refined using SHELXL's dual-space algorithms . Pair distribution function (PDF) analysis aids amorphous-phase characterization .

Q. What strategies mitigate conflicting bioactivity data across cell lines or animal models?

  • Methodology : Meta-analysis of dose-dependent responses identifies outliers. Pharmacokinetic studies (e.g., plasma protein binding, metabolic stability in liver microsomes) clarify bioavailability discrepancies. For thiazolidinone-oxime analogs, lipophilicity (logP) correlates with membrane permeability .

Q. How do structural modifications (e.g., propyl vs. allyl substituents) impact biological activity and selectivity?

  • Methodology : Structure-Activity Relationship (SAR) studies compare analogs with varied alkyl chains. For example, replacing propyl with fluorinated groups enhances metabolic stability but may reduce solubility. Free-Wilson analysis quantifies contributions of substituents to activity .

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